molecular formula C10H14FeO4 B087279 Ferrous acetylacetonate CAS No. 14024-17-0

Ferrous acetylacetonate

Cat. No. B087279
CAS RN: 14024-17-0
M. Wt: 256.08 g/mol
InChI Key: LFKXWKGYHQXRQA-FDGPNNRMSA-N
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Description

Synthesis Analysis

The synthesis of ferrous acetylacetonate involves the reaction of iron salts with acetylacetone under controlled conditions. A notable method includes the reaction of iron(III) acetylacetonate with reducing agents to form ferrous acetylacetonate. High-temperature solution-phase reactions and co-condensation processes involving iron acetylacetonate are common for synthesizing monodisperse nanoparticles, indicating its versatility as a precursor (Sun et al., 2004).

Molecular Structure Analysis

Ferrous acetylacetonate has been characterized by various analytical techniques, revealing its complex molecular structure. Single crystal X-ray diffraction studies have shown that the compound typically crystallizes with an orthorhombic structure, where the iron(III) ion is coordinated with six oxygen atoms from three acetylacetonate ligands, forming a slightly distorted octahedral coordination geometry (Wang Hou-an, 2010).

Chemical Reactions and Properties

Ferrous acetylacetonate participates in various chemical reactions, including oxidation and ligand exchange reactions. It is known to activate dioxygen, illustrating its potential in oxidative processes. The compound's ability to form stable complexes with ligands and its reactivity towards dioxygen and other molecules underscore its importance in catalysis and materials science (Dhar et al., 1993).

Physical Properties Analysis

The physical properties of ferrous acetylacetonate, such as its solubility in organic solvents and melting point, are crucial for its application in material synthesis and catalysis. Its decomposition pathways and transition temperatures have been studied extensively, revealing its thermal stability and the conditions under which it decomposes to form iron oxides or other iron-containing materials (Ismail, 1991).

Chemical Properties Analysis

The chemical properties of ferrous acetylacetonate, including its redox behavior, ligand exchange reactions, and coordination chemistry, are fundamental to its use in synthesis and catalysis. Its ability to undergo facile ligand exchange and form complexes with a variety of ligands makes it a versatile compound for preparing a wide range of iron-containing materials and catalysts (Che et al., 1998).

Scientific Research Applications

  • Dioxygen Activation : Ferrous acetylacetonate, when mixed with ligands like acetylacetone, activates dioxygen in a nonradical mechanism across a range of solvents, including water (Dhar, Park, & Arnold, 1993).

  • Synthesis of FePt Nanoparticles : Ferrous acetylacetonate is used in the synthesis of monodisperse FePt nanoparticles. These nanoparticles can self-assemble into superlattices and, upon annealing, transform into ferromagnetic nanocrystal assemblies, useful in high-density magnetization applications (Sun et al., 2000).

  • Magnetite Nanoparticle Production : Ferrous acetylacetonate is a precursor in the production of magnetite (Fe3O4) nanoparticles, which have potential applications in magnetic nanodevices and biomagnetic fields (Sun et al., 2004).

  • Metalorganic Chemical Vapor Deposition (MOCVD) : Utilized in MOCVD for the fabrication of ferromagnetic oxide thin films, demonstrating its applicability in creating materials with specific magnetic properties (Donahue & Schleich, 1992).

  • Low Temperature Synthesis of Magnetic Nanoparticles : Implemented in the low-temperature synthesis of carbon-coated ferromagnetic Ni and Fe nanoparticles, highlighting its role in creating materials at lower temperatures (Seinberg et al., 2012).

  • Synthesis of Ferromagnetic Nanoparticles : Involved in synthesizing monodisperse FePt nanoparticles with high coercivity, suitable for data storage applications (Zeynali, Akbari, & Arumugam, 2015).

  • Polarographic Determination of Uranium and Iron : Used as a chelating reagent in the polarographic determination of uranium(VI) and iron(III), demonstrating its role in analytical chemistry (Fujinaga & Lee, 1977).

  • Pyroelectric Properties in Transducers : Ferrous acetylacetonate has been explored for its pyroelectric properties, making it useful in technological applications like ultrasonic waves and heat sensors (Tawfik & Hemeda, 2003).

  • Combustion Derived Ultrafine γ-Fe2O3 : A study on the synthesis of ultrafine γ-Fe2O3 particles using ferrous acetylacetonate as a precursor, indicating its use in creating specific oxide structures (Mallikarjuna et al., 2003).

  • Electrosprayed Porous Fe3O4/Carbon Microspheres : Used in the fabrication of porous Fe3O4/carbon microspheres for high-performance lithium-ion batteries, showing its role in energy storage technologies (Han et al., 2018).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals. They are widely used as building blocks in modern organic synthesis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKXWKGYHQXRQA-FDGPNNRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrous acetylacetonate

CAS RN

14024-17-0
Record name Bis(pentane-2,4-dionato-O,O')iron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
S Shibata, S Onuma, A Iwase, H Inoue - Inorganica Chimica Acta, 1977 - Elsevier
… Therefore, a single crystal Xray structure analysis was undertaken in order to clarify the molecular structure of anhydrous ferrous acetylacetonate in the crystalline state. …
Number of citations: 30 www.sciencedirect.com
M Popovici, M Gich, A Roig, L Casas, E Molins… - Langmuir, 2004 - ACS Publications
… The magnetic moment and the blocking temperature are smaller for the samples synthesized from ferrous acetylacetonate precursor, which produces a smaller particle size of the γ-Fe 2 …
Number of citations: 46 pubs.acs.org
JL Boone, RJ Brotherton, LL Petterson - Inorganic Chemistry, 1965 - ACS Publications
… Ferrous acetylacetonate is reported to sinter at 177and to melt at 201.3 … Ferrous acetylacetonate is reported to beeasily oxidized, especially when moist, to ferric acetylacetonate.8 …
Number of citations: 21 pubs.acs.org
GM Burnett, AM North - Die Makromolekulare Chemie …, 1964 - Wiley Online Library
… S lJMM ARY: The molecular weights of polystyrenes, prepared using ferrous acetylacetonate and either cumene hydroperoxide or rn-diisopropylbenzene yAiihydroperoxide, have been …
Number of citations: 5 onlinelibrary.wiley.com
RB Lew - Analytical Chemistry, 1968 - ACS Publications
… If a chromogenic agent, which forms a color complex with ferrous ions of greater stability than ferrous acetylacetonate and absorbs in a different region of the visible spectrum were …
Number of citations: 0 pubs.acs.org
W Han, X Qin, J Wu, Q Li, M Liu, Y Xia, H Du, B Li… - Nano Research, 2018 - Springer
… Porous Fe3O4/carbon microspheres (PFCMs) were successfully fabricated via a facile electrospray method and subsequent heat treatment, using ferrous acetylacetonate, carbon …
Number of citations: 113 link.springer.com
JW Fitch III, JJ Lagowski - Inorganic Chemistry, 1965 - ACS Publications
… Ferrous acetylacetonate is reported to sinter at 177and to melt at 201.3 … Ferrous acetylacetonate is reported to beeasily oxidized, especially when moist, to ferric acetylacetonate.8 …
Number of citations: 11 pubs.acs.org
L Minnema, JFA Hazenberg… - Journal of Applied …, 1960 - Wiley Online Library
… Ferrous acetylacetonate was prepared according to Emmert and Jarczynski,6 and was purified by sublimation at 145-150C. in vacuo. The melting point (evacuated tube) of the red-…
Number of citations: 14 onlinelibrary.wiley.com
CH Wang, PL Levins, HG Pars - Tetrahedron Letters, 1964 - Elsevier
Ferrous Acetylacetonate The absance of butana and sthylana from tha product of the above experimants is in accord with the thaory advancad by Sswarc (2), Bradley (3) and Kerr and …
Number of citations: 2 www.sciencedirect.com
FL Hedberg, H Rosenberg - Journal of the American Chemical …, 1973 - ACS Publications
… When a mixture of pentachlorocyclopentadiene,14 diethylamine, and ferrous acetylacetonate was refluxed in pyridine, followed by the same workup described above, again no trace of …
Number of citations: 83 pubs.acs.org

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